molecular formula C7H12N4 B13105646 5-(aminomethyl)-N,N-dimethylpyrimidin-4-amine

5-(aminomethyl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B13105646
M. Wt: 152.20 g/mol
InChI Key: QKURMQAHMNLBNB-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an aminomethyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N,N-dimethylpyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with appropriate aminating agents. One common method involves the reductive amination of a pyrimidine aldehyde with dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

5-(aminomethyl)-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: A similar compound with a furan ring instead of a pyrimidine ring.

    5-amino-pyrazoles: Compounds with a pyrazole ring and similar aminomethyl substitution.

Uniqueness

5-(aminomethyl)-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its N,N-dimethyl groups enhance its lipophilicity and may influence its interaction with biological targets.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5-(aminomethyl)-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C7H12N4/c1-11(2)7-6(3-8)4-9-5-10-7/h4-5H,3,8H2,1-2H3

InChI Key

QKURMQAHMNLBNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC=C1CN

Origin of Product

United States

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